1-Cyclobutyl-3-methyl-3-nitrosourea
Description
Historical Perspectives on Nitrogen-Based Alkylating Agents and the Discovery of N-Nitrosoureas
The story of nitrogen-based alkylating agents in medicine began under grim circumstances, originating from the chemical warfare agent mustard gas. chemicalbook.com Following its use in World War I, the profound cytotoxic and myelosuppressive effects of mustard gas were noted. This led to the hypothesis that related, less toxic compounds could be harnessed to combat cancers of the blood and lymphatic systems. This line of inquiry resulted in the development of nitrogen mustards, the first class of non-hormonal cancer chemotherapeutics. chemicalbook.comtaylorandfrancis.com The success of these early agents spurred further research into other nitrogen-containing compounds with alkylating potential.
The N-nitrosoureas emerged from a large-scale screening program at the U.S. National Cancer Institute in the late 1950s. nih.gov This class of compounds demonstrated significant antitumor activity against a wide range of experimental tumors. researchgate.net Unlike the nitrogen mustards, many nitrosoureas exhibited high lipophilicity, a characteristic that enabled them to cross the blood-brain barrier. This property made them particularly valuable for the treatment of brain tumors. nih.govnih.gov The development of agents like BCNU (carmustine) and CCNU (lomustine) in the 1960s marked a significant advancement in the therapeutic arsenal (B13267) against cancers such as glioblastoma and lymphoma. researchgate.net
Overview of N-Nitrosourea Structural Diversity within Medicinal Chemistry
The basic N-nitrosourea structure consists of a urea (B33335) molecule with a nitroso group (R-N=O) attached to one of the nitrogen atoms. The therapeutic potential of this class is largely due to the extensive structural modifications that can be made to the parent molecule, influencing its stability, lipophilicity, and biological activity. nih.gov Structure-activity relationship studies have shown that for high-level antitumor activity, a haloethyl group (most commonly a 2-chloroethyl group) on the N-1 position of the urea is often necessary. nih.gov This group is crucial for the DNA cross-linking activity that is a hallmark of the most effective compounds in this class.
The diversity of N-nitrosoureas is primarily achieved by varying the substituent on the N-3 nitrogen. This "carrier" group can be modified to alter the drug's physicochemical properties and biodistribution. For instance, attaching a cyclohexane (B81311) ring, as seen in Lomustine (B1675051) (CCNU), increases lipophilicity, which aids in crossing the blood-brain barrier. nih.gov Conversely, incorporating sugar moieties, as in Streptozocin, can facilitate uptake by specific cells, such as the beta cells of the pancreas, making it useful for treating pancreatic neuroendocrine tumors. Other modifications have included attaching the nitrosourea (B86855) group to steroid hormones to target hormone-receptor-positive tumors. nih.gov
Below is an interactive table showcasing the structural diversity of some well-known N-nitrosourea compounds.
| Compound Name | N-1 Substituent | N-3 Substituent | Key Feature |
| Carmustine (B1668450) (BCNU) | 2-Chloroethyl | 2-Chloroethyl | Symmetric, highly lipophilic |
| Lomustine (CCNU) | 2-Chloroethyl | Cyclohexyl | High lipophilicity, crosses blood-brain barrier |
| Semustine (Methyl-CCNU) | 2-Chloroethyl | 4-Methylcyclohexyl | High lipophilicity, similar to CCNU |
| Streptozocin | Methyl | Glucopyranose | Sugar moiety for targeted uptake |
| Chlorozotocin | 2-Chloroethyl | Glucopyranose | Combines chloroethyl group with a sugar carrier |
Positioning 1-Cyclobutyl-3-methyl-3-nitrosourea within the N-Nitrosourea Chemical Landscape
While extensive research has been dedicated to nitrosoureas bearing cyclohexyl or sugar-based carriers, this compound represents a less common structural variant. Its CAS number is 81498-82-0. chemicalbook.com The structure features a cyclobutyl group and a methyl group attached to the N-3 nitrogen of the nitrosourea core.
Based on the established structure-activity relationships of the N-nitrosourea class, we can infer the probable chemical and biological characteristics of this compound. The presence of the cyclobutyl ring, a small cycloalkane, would be expected to confer a degree of lipophilicity. This is a key determinant for the ability of nitrosoureas to penetrate the central nervous system. nih.gov While perhaps not as lipophilic as its cyclohexyl-containing counterparts like Lomustine, the cyclobutyl moiety would likely provide greater lipid solubility than a simple, small alkyl chain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81498-82-0 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-cyclobutyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H11N3O2/c1-9(8-11)6(10)7-5-3-2-4-5/h5H,2-4H2,1H3,(H,7,10) |
InChI Key |
ZVKBCTNJPGLANG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCC1)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Nitrosoureas
General Synthetic Strategies for the N-Nitrosourea Core Structure
The synthesis of the N-nitrosourea core structure is most commonly achieved through the nitrosation of a corresponding urea (B33335) precursor. This reaction typically involves treating a substituted urea with a nitrosating agent under acidic conditions. nih.govrsc.org
A prevalent method utilizes sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as formic acid or hydrochloric acid. nih.govnih.gov The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. This is followed by the formation of a nitrosonium ion (NO⁺) or a related nitrosating species, which then electrophilically attacks the nitrogen atom of the urea precursor. organic-chemistry.orgmasterorganicchemistry.com
An alternative strategy involves the use of N-alkyl-N-nitrosocarbamates as intermediates. nih.govacs.org These activated compounds can react with amines to yield N-nitrosoureas, offering a regioselective method for nitrosation on a specific nitrogen atom. nih.gov
The general reaction scheme is as follows:
Step 1 (Precursor Synthesis): R¹-NCO + R²-NH₂ → R¹-NH-CO-NH-R²
Step 2 (Nitrosation): R¹-NH-CO-NH-R² + HNO₂ → R¹-N(NO)-CO-NH-R² + H₂O
Synthetic Approaches for N-Alkyl and N-Cycloalkyl Substituted Nitrosoureas, with Specific Consideration for the Incorporation of Cyclobutyl and Methyl Moieties relevant to 1-Cyclobutyl-3-methyl-3-nitrosourea Precursors
The synthesis of specifically substituted N-nitrosoureas, such as this compound, follows the general strategies but requires the careful preparation of the corresponding substituted urea precursor. For this compound, the required precursor is 1-cyclobutyl-3-methylurea (B13286903).
The synthesis of this precursor, 1-cyclobutyl-3-methylurea, can be approached in two primary ways:
Reaction of a cycloalkylamine with an alkyl isocyanate: Cyclobutylamine is reacted with methyl isocyanate.
Reaction of an alkylamine with a cycloalkyl isocyanate: Methylamine is reacted with cyclobutyl isocyanate.
Once the 1-cyclobutyl-3-methylurea precursor is obtained, the final nitrosation step is carried out to yield the target compound. The general synthetic pathways for substituted ureas are well-established, often involving the reaction of isocyanates with amines or the use of phosgene (B1210022) derivatives. researchgate.netresearchgate.net
The subsequent nitrosation would be performed on the nitrogen atom bearing the methyl group. Regioselectivity in the nitrosation step can be influenced by the electronic and steric properties of the substituents on the urea nitrogen atoms.
Nitrosation Reactions in the Synthesis of N-Nitrosourea Compounds and Related Derivatives
Nitrosation is the pivotal chemical transformation in the synthesis of N-nitrosourea compounds. sci-hub.se This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of a urea molecule. organic-chemistry.org
The most common nitrosating agent is nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄. masterorganicchemistry.com The reaction mechanism proceeds through the formation of the highly electrophilic nitrosonium ion (NO⁺). organic-chemistry.orgmasterorganicchemistry.com The urea nitrogen's lone pair of electrons attacks the nitrosonium ion, followed by deprotonation to yield the N-nitrosourea. masterorganicchemistry.com
Other nitrosating agents can also be employed, including:
Dinitrogen trioxide (N₂O₃)
Dinitrogen tetroxide (N₂O₄)
Nitrosyl chloride (NOCl)
N-Nitrososulfonamides, which can act as transnitrosating agents under mild conditions. organic-chemistry.org
The choice of nitrosating agent and reaction conditions (e.g., temperature, solvent, pH) can influence the reaction's efficiency and selectivity. For instance, nitrosation of thioureas can lead to the formation of intermediate thionitrosyl compounds under highly acidic conditions. rsc.org
Chemical Stability and Decomposition Pathways of N-Nitrosoureas in Aqueous and Biological Milieu
A defining characteristic of N-nitrosoureas is their chemical instability, particularly in aqueous solutions. nih.gov Their decomposition is a spontaneous, non-enzymatic process, the rate of which is highly dependent on the pH of the medium. nih.govnih.gov
N-nitrosoureas are generally more stable in acidic solutions and decompose rapidly as the pH increases towards neutral and alkaline conditions. nih.gov The half-life of many nitrosoureas at physiological pH (7.4) and temperature is often measured in minutes. nih.gov For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) has a half-life of 117 minutes at neutral pH, while 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has a half-life of 98 minutes under similar conditions. nih.gov The decomposition rate can also be enhanced by the presence of certain metal ions, such as Cu²⁺. nih.gov
The decomposition pathway is critical to the chemical reactivity of these compounds and proceeds through the formation of highly reactive intermediates. nih.govacs.org
Under aqueous conditions, the N-nitrosourea moiety undergoes decomposition, initiating a cascade of reactions. The primary step involves the abstraction of the proton from the N'3-nitrogen, leading to the formation of an unstable intermediate that rapidly fragments.
This fragmentation generates an alkyldiazonium ion (R-N₂⁺) and an isocyanate. nih.govnih.gov The alkyldiazonium ion is an exceptionally good leaving group and quickly collapses, releasing nitrogen gas (N₂) to form a highly electrophilic carbenium ion (R⁺), also known as a carbonium ion. nih.govwikipedia.org
For this compound, the decomposition would yield a cyclobutyldiazonium ion, which in turn generates a cyclobutyl carbenium ion. This reactive cation can then alkylate various nucleophilic sites.
The second major product of N-nitrosourea decomposition is an organic isocyanate (R-N=C=O). nih.govoup.com This species is formed from the other part of the parent molecule. In the case of this compound, the decomposition would lead to the formation of methyl isocyanate.
Organic isocyanates are also reactive electrophiles. They can react with the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) residues in proteins, a process known as carbamoylation. nih.govtandfonline.com
The electronic and steric properties of the alkyl or cycloalkyl group (at the N1 position) and the substituent at the N3 position dictate the rate of decomposition and the reactivity of the resulting carbenium ion and isocyanate.
Effect of the Cyclobutyl Group: The stability of the resulting carbenium ion plays a crucial role. Cycloalkyl groups can influence the rate of decomposition. For example, N-cyclopropyl-N-nitrosoureas were found to decompose much more rapidly than N-methyl-N-nitrosourea, indicating that the cycloalkyl substituent has a profound effect on the compound's stability. researchgate.net The cyclobutyl group in this compound would be expected to influence the decomposition rate and the subsequent reactions of the cyclobutyl carbenium ion.
Effect of the Methyl Group: The methyl group at the N3 position will yield methyl isocyanate upon decomposition. The nature of the isocyanate formed is determined by the substituent at this position. Different isocyanates exhibit varying degrees of reactivity and biological activity. tandfonline.com
The interplay between the electron-donating or withdrawing nature of the substituents and their steric bulk affects the initial proton abstraction and the subsequent fragmentation, thereby controlling the half-life of the nitrosourea (B86855) and the yield of its reactive decomposition products. iaea.org
Structure Activity Relationship Sar Analysis of N Nitrosourea Derivatives, with Specific Consideration for the Cyclobutyl and Methyl Moieties of 1 Cyclobutyl 3 Methyl 3 Nitrosourea
Influence of N-Alkyl and N-Cycloalkyl Substituents on Alkylating and Carbamoylating Potency
The biological action of N-nitrosoureas is predicated on their in vivo decomposition into two reactive species: a diazonium ion responsible for the alkylation of nucleic acids and proteins, and an isocyanate species that carbamoylates proteins. The nature of the substituents at the N-1 and N-3 positions of the urea (B33335) backbone significantly influences the rate of decomposition and the reactivity of these intermediates.
The N-3 substituent, such as the cyclobutyl and methyl groups in 1-cyclobutyl-3-methyl-3-nitrosourea, plays a critical role in modulating the compound's lipophilicity and, consequently, its ability to cross cell membranes. It also affects the electronic environment of the nitrosourea (B86855) moiety, thereby influencing the rate of its decomposition. For instance, electron-donating alkyl groups can increase the electron density on the urea nitrogen, which may affect the stability of the parent compound and the reactivity of the resulting carbamoylating species.
Stereochemical Considerations and their Impact on Reactivity and Biological Activity
The stereochemistry of substituents can have a significant impact on the biological activity of chiral drugs. While specific studies on the stereoisomers of this compound are not available, general principles of stereoselectivity in drug action suggest that different spatial arrangements of the cyclobutyl group relative to the rest of the molecule could lead to variations in biological effect.
Correlation Between Substituent Electronic and Steric Properties and Biological Efficacy in Preclinical In Vitro Studies
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the correlation between the physicochemical properties of N-nitrosourea substituents and their biological activity. nih.govacs.org These studies often employ parameters that describe the electronic and steric nature of the substituents.
Electronic Properties: The electronic influence of a substituent is often quantified by the Hammett constant (σ). youtube.com This parameter reflects the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring, and similar principles can be applied to aliphatic systems. youtube.com For the methyl group in this compound, its electron-donating character would be expected to influence the electronic density within the nitrosourea moiety. The cyclobutyl group, being an alkyl group, is also generally considered to be electron-donating. The combined electronic effect of these two groups would modulate the stability of the molecule and the reactivity of its decomposition products.
Steric Properties: Steric factors, which relate to the size and shape of the substituent, are also crucial. The steric bulk of the N-3 substituent can influence the approach of the molecule to its biological targets and can affect the rate of decomposition. The cyclobutyl group, while smaller than a cyclohexyl group, still imposes more significant steric hindrance than a simple linear alkyl chain. This steric bulk could influence the carbamoylating activity of the isocyanate formed upon decomposition.
The following interactive table presents hypothetical in vitro data for a series of N-nitrosourea analogues to illustrate the potential impact of varying N-3 substituents on cytotoxic activity.
| Compound ID | N-3 Substituent(s) | Lipophilicity (logP) | Steric Hindrance (Taft's Es) | Cytotoxicity (IC50, µM) |
| A | Methyl | 0.5 | -0.07 | 15.2 |
| B | Ethyl | 1.0 | -0.38 | 12.5 |
| C | Isopropyl | 1.5 | -0.93 | 10.8 |
| D | Cyclohexyl | 2.5 | -1.98 | 5.4 |
| E | Cyclobutyl, Methyl | 2.2 | -1.5 (estimated) | 8.1 (predicted) |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual experimental values may vary.
Comparative Analysis of this compound Analogues (e.g., other N-methyl, N-cycloalkyl nitrosoureas) based on Structural Variations
The predicted biological profile of this compound can be contextualized by comparing it to well-studied N-nitrosourea analogues.
Comparison with N-methyl-N-nitrosourea (MNU): MNU is a simple nitrosourea that is known to be a potent alkylating agent. nih.gov However, its clinical utility is limited. The addition of a cyclobutyl group to the N-3 nitrogen, as in our compound of interest, would significantly increase its lipophilicity compared to MNU. This would likely alter its distribution in the body and its ability to penetrate the blood-brain barrier.
Comparison with Cycloalkyl-Nitrosoureas (e.g., Lomustine (B1675051), CCNU): Lomustine, which contains a cyclohexyl group at the N-3 position, is a clinically used nitrosourea with significant activity against a range of tumors. nih.gov The cyclohexane (B81311) ring is thought to contribute to the drug's efficacy against solid tumors. nih.gov The cyclobutyl group in this compound would be smaller and confer slightly less lipophilicity than the cyclohexyl group of lomustine. This might result in a different spectrum of activity and toxicity. The presence of an additional methyl group on the N-3 nitrogen further distinguishes it from lomustine, potentially altering its decomposition kinetics and carbamoylating potential. While 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea is known to cause extensive DNA cross-linking, the activity of a cyclobutyl analogue would need to be experimentally determined. nih.gov
The table below provides a comparative overview of the structural features of this compound and related analogues.
| Compound Name | N-1 Substituent | N-3 Substituent(s) | Key Structural Feature |
| This compound | Cyclobutyl | Methyl | Disubstituted N-3 with a cycloalkyl and an alkyl group |
| N-methyl-N-nitrosourea (MNU) | H | Methyl | Simple N-alkyl nitrosourea |
| Lomustine (CCNU) | 2-Chloroethyl | Cyclohexyl | N-cycloalkyl substituent |
| Carmustine (B1668450) (BCNU) | 2-Chloroethyl | 2-Chloroethyl | Disubstituted N-1 and N-3 with chloroethyl groups |
Preclinical Investigation of 1 Cyclobutyl 3 Methyl 3 Nitrosourea and Its Class in Research Models
In Vitro Cellular Efficacy Studies of N-Nitrosoureas
N-nitrosoureas are a class of cytotoxic chemotherapeutic agents known for their ability to induce cell death through DNA damage. nih.gov Their efficacy has been evaluated extensively in vitro across a variety of cancer cell lines, revealing differential sensitivities and complex mechanisms of action.
Assessment of Cytotoxicity and Differential Cellular Sensitivity in Diverse Cancer Cell Lines
The cytotoxic effects of N-nitrosourea compounds have been demonstrated in numerous cancer types, including malignant glioblastomas, lymphomas, and pancreatic islet cell tumors. nih.gov The sensitivity of cancer cells to these agents is highly variable and depends on several factors, most notably the expression levels of specific DNA repair proteins.
A study comparing the cytotoxicity of carmustine (B1668450) (BCNU), nimustine (B1678891) (ACNU), and elmustine (B1199077) (HeCNU) in seven different tumor cell lines found that BCNU was the most potent in cells with high activity of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (O⁶-AGT or MGMT). nih.gov However, when MGMT was depleted, ACNU showed superior cytotoxic potency compared to both BCNU and HeCNU. nih.gov This highlights that the inherent cytotoxic potential of a nitrosourea (B86855) and the specific resistance mechanisms of the cancer cell collectively determine its sensitivity.
The variation in sensitivity can be substantial. For instance, a study of 14 human medulloblastoma- and glioma-derived cell lines revealed an eightfold difference in the 10% survival dose (LD10) for BCNU, underscoring the heterogeneous response even within similar cancer types. Research using N-methyl-N-nitrosourea (MNU) on HeLa cells has utilized equimolar cytotoxic doses corresponding to the LD50 and LD100 to investigate cellular responses to varying levels of DNA damage. researchgate.net
| Compound | Cell Line(s) | Endpoint | Observations | Reference(s) |
| Carmustine (BCNU) | 14 human medulloblastoma and glioma lines | LD10 | Eightfold difference in LD10 values observed across the cell lines. | nih.gov |
| N-methyl-N-nitrosourea (MNU) | HeLa | LD50, LD100 | Used to induce differential levels of DNA damage and study subsequent apoptosis. | researchgate.net |
| Carmustine (BCNU), Nimustine (ACNU), Elmustine (HeCNU) | 7 tumor cell lines | IC50 | BCNU is most effective in MGMT-proficient cells. ACNU is most potent in MGMT-depleted cells. | nih.gov |
Induction of DNA Damage and Apoptosis Pathways in Cellular Systems by N-Nitrosoureas
N-nitrosoureas exert their cytotoxic effects primarily by inducing DNA damage. nih.gov As alkylating agents, they spontaneously break down to form reactive intermediates that modify DNA bases. mdpi.com The most biologically significant of these modifications is the formation of an alkyl group at the O⁶ position of guanine (B1146940) (O⁶-alkylguanine). mdpi.comresearchgate.net This adduct can mispair with thymine (B56734) during DNA replication, leading to futile cycles of mismatch repair (MMR), the formation of DNA double-strand breaks (DSBs), and eventual cell death. mdpi.com
Studies with N-nitroso-N-ethylurea (NEU) have confirmed that these agents can induce both single-strand breaks (SSBs) and DSBs within hours of exposure. nih.gov This damage triggers the activation of DNA damage checkpoint signaling cascades, involving the phosphorylation of key kinases like Chk1 and Chk2. nih.gov
The ultimate fate of a cell following extensive N-nitrosourea-induced DNA damage is often apoptosis. Research on N-methyl-N-nitrosourea (MNU) demonstrated that it induces apoptotic cell death in a manner dependent on the cell's DNA repair capacity. researchgate.net The apoptotic process is often preceded by cell cycle arrest, typically a prolonged G2/M phase, as the cell attempts to repair the damage. researchgate.netmdpi.com If the damage is too severe, apoptotic pathways are initiated, characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), activation of executioner caspases like caspase-7, and a decline in anti-apoptotic proteins such as BCL-2. researchgate.net Interestingly, the induction of apoptosis by these agents has also been linked to the modification and downregulation of certain RNA-binding proteins, suggesting a broader impact on cellular regulation. mdpi.comresearchgate.net
Cellular Uptake and Intracellular Fate of N-Nitrosourea Compounds
The entry of N-nitrosourea compounds into cancer cells is a critical first step in their mechanism of action. Due to their characteristically high lipophilicity (fat-solubility), these agents can readily cross cellular membranes. nih.govresearchgate.net Investigations into the uptake mechanism of compounds like BCNU and lomustine (B1675051) (CCNU) in L5178Y lymphoblast cells concluded that entry occurs primarily via passive diffusion. nih.govnih.gov This mode of entry is not dependent on cellular energy or specific transporters and is not inhibited by the presence of excess unlabeled drug, confirming a non-saturable diffusion process. nih.govnih.gov
Once inside the cell, the compounds exist, at least transiently, in their intact form, as demonstrated by thin-layer chromatography of the cell sap. nih.govnih.gov However, these molecules are inherently unstable and decompose to form the reactive alkylating and carbamoylating species that are responsible for their cytotoxic effects. For some compounds, like CCNU, evidence suggests that a degree of decomposition may even precede cellular uptake. nih.govnih.gov This high lipophilicity is also what allows N-nitrosoureas to effectively penetrate the blood-brain barrier, making them particularly relevant for treating central nervous system tumors. nih.govresearchgate.net
Molecular and Cellular Responses to N-Nitrosourea Exposure
Cancer cells are not passive targets; they possess intricate molecular machinery to respond to the damage inflicted by N-nitrosoureas. These responses, primarily centered on DNA repair, dictate the ultimate sensitivity or resistance of a tumor to treatment.
Role of DNA Repair Mechanisms, including O⁶-methylguanine-DNA methyltransferase (MGMT) and AlkB Protein, in Mitigating N-Nitrosourea-Induced Damage
The efficacy of N-nitrosoureas is profoundly influenced by the cell's DNA repair capabilities. Two key direct reversal repair proteins are O⁶-methylguanine-DNA methyltransferase (MGMT) and the AlkB family of proteins.
O⁶-methylguanine-DNA methyltransferase (MGMT): MGMT is a critical defense mechanism against alkylating agents. nih.gov It specifically repairs the O⁶-alkylguanine lesion by directly transferring the alkyl group from the damaged guanine to a cysteine residue within its own structure. nih.gov This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process. nih.gov High levels of MGMT activity in cancer cells can efficiently remove the DNA lesions before they trigger cell death, serving as a primary mechanism of chemoresistance. nih.govnih.gov Conversely, depletion or inhibition of MGMT, for example with the pseudosubstrate O⁶-benzylguanine (O⁶-BG), can sensitize resistant cells to nitrosourea treatment. nih.govnih.gov However, studies have also shown that resistance to BCNU can be multifactorial, with MGMT contributing only modestly in some cell lines, indicating other resistance mechanisms are also at play. nih.gov
AlkB Protein: The AlkB protein and its human homologs (e.g., ALKBH2 and ALKBH3) constitute another direct DNA repair pathway. nih.gov These enzymes are dioxygenases that repair alkylation damage at different locations on DNA bases, primarily N1-methyladenine (N1-meA) and N3-methylcytosine (N3-meC). nih.govnih.govmdpi.com These lesions are particularly problematic as they can block DNA replication. nih.gov AlkB functions by hydroxylating the damaging methyl group, leading to its removal as formaldehyde (B43269) without creating a break in the DNA backbone. mdpi.com While critical for repairing certain types of alkylation damage, the AlkB pathway is noted to be less effective against the lesions created by SN1-type agents like N-methyl-N-nitrosourea (MNU) compared to those from SN2-type agents. nih.gov Research suggests AlkB preferentially acts on lesions within single-stranded DNA, such as those that occur during replication or transcription. nih.gov
Strategies for Modulating Cellular Pathways to Enhance N-Nitrosourea Activity (e.g., Oxidative Stress Induction, IKKβ Inhibition) in Preclinical Models
To overcome resistance and improve the therapeutic window of N-nitrosoureas, researchers are exploring strategies to modulate key cellular pathways in combination with drug treatment.
Oxidative Stress Induction: N-nitrosourea compounds can induce nitrosative stress within cells. There is a synergistic interplay between nitrosative stress and oxidative stress, which is caused by an accumulation of reactive oxygen species (ROS). nih.govnih.gov Studies have shown that sensitizing cells with a nitrosating agent can enhance cell death caused by ROS-generating compounds. nih.gov This synergy often leads to mitochondrial dysfunction, depletion of cellular energy reserves (ATP), and ultimately, cell death. nih.gov The general principle that combining chemotherapy with agents that induce oxidative stress can enhance anticancer effects is an active area of investigation. nih.gov This strategy aims to overwhelm the cell's redox homeostasis, pushing it past a threshold where survival is no longer possible.
IKKβ Inhibition: A common response of cancer cells to the DNA damage caused by chemotherapy is the activation of pro-survival signaling pathways. One of the most important is the nuclear factor-kappa B (NF-κB) pathway, which is activated by the IκB kinase (IKK) complex, of which IKKβ is a critical component. nih.gov Activated NF-κB promotes the expression of genes that inhibit apoptosis and promote cell survival, thereby contributing to chemoresistance. nih.govnih.gov Genotoxic agents like nitrosoureas can themselves trigger this protective NF-κB response. Therefore, a promising strategy is to co-administer N-nitrosoureas with IKKβ inhibitors. By blocking the IKKβ-mediated activation of NF-κB, these inhibitors prevent the cell from mounting its pro-survival response, thus sensitizing it to the DNA-damaging effects of the nitrosourea. nih.govnih.gov This approach is being investigated to overcome both intrinsic and acquired resistance to genotoxic therapies. nih.gov
In Vivo Preclinical Models for Mechanistic Elucidation of N-Nitrosourea Effects
The preclinical investigation of N-nitrosourea compounds in living organisms is fundamental to understanding their biological effects. While specific data on 1-Cyclobutyl-3-methyl-3-nitrosourea is not extensively available in the reviewed literature, the broader class of N-nitrosoureas has been the subject of numerous in vivo studies. These investigations, primarily utilizing animal models, have been instrumental in elucidating the mechanisms of action, including the formation of DNA adducts and the resulting mutagenic potential. The insights gained from compounds such as N-methyl-N-nitrosourea (MNU) and the therapeutic agents Carmustine (BCNU) and Lomustine (CCNU) provide a strong basis for inferring the likely behavior of this compound.
Studies on DNA Adduct Formation and Persistence in Animal Tissues
N-nitrosourea compounds are potent alkylating agents that exert their effects by covalently modifying DNA, forming what are known as DNA adducts. This process is a critical initiating event in their mutagenic and carcinogenic pathways. Upon administration in animal models, these compounds decompose, yielding reactive species that can attack nucleophilic sites on DNA bases.
The formation of DNA adducts by N-nitrosoureas has been observed in a variety of tissues in animal models. For instance, studies with Carmustine (BCNU) have shown its ability to form several exocyclic DNA adducts, including saturated ethanol (B145695) adducts of adenine (B156593), cytosine, and guanine. nih.gov A key feature of many N-nitrosoureas is their capacity to induce interstrand cross-links in DNA, a particularly cytotoxic lesion. nih.govnih.govnih.gov This process is thought to occur in a two-step mechanism: an initial alkylation of a guanine base on one DNA strand, followed by a slower reaction with a base on the opposing strand, creating a covalent bridge. nih.gov
The persistence of these adducts is highly dependent on the tissue type and its capacity for DNA repair. Tissues with low levels of specific repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (O⁶-AT), may exhibit more persistent adducts, leading to a higher likelihood of mutagenesis. documentsdelivered.com For example, pretreatment of human lymphocytes with MNU, which inactivates O⁶-AT, resulted in a synergistic increase in the cytogenetic damage induced by BCNU. documentsdelivered.com This highlights the crucial role of DNA repair in modulating the genotoxic effects of these compounds.
While specific adduct levels for this compound have not been documented in the available literature, the general pattern of adduct formation and the critical role of DNA repair mechanisms observed for other N-nitrosoureas provide a strong predictive framework for its behavior in biological systems.
Table 1: Examples of DNA Adducts Formed by N-Nitrosourea Compounds in Preclinical Models
| Compound | Animal Model | Tissues Examined | Major Adduct Types/Effects |
| Carmustine (BCNU) | Not Specified | In vitro | Saturated ethanol adducts of adenine, cytosine, and guanine; Interstrand cross-links. nih.gov |
| Lomustine (CCNU) | Not Specified | In vitro | Alkylation of guanine at the O6 position; Interstrand cross-links. patsnap.com |
| N-Methyl-N-nitrosourea (MNU) | Human Lymphocytes | In vitro | Inactivates O⁶-alkylguanine-DNA alkyltransferase (O⁶-AT). documentsdelivered.com |
Investigation of Mutagenic Potential in Relevant Biological Systems
The formation of DNA adducts by N-nitrosourea compounds is intrinsically linked to their mutagenic potential. When DNA containing these adducts undergoes replication, the altered bases can be misread by DNA polymerase, leading to the incorporation of incorrect nucleotides and resulting in permanent mutations.
The mutagenicity of N-nitrosoureas has been extensively demonstrated in a variety of biological systems, from cultured cells to whole animal models. nih.gov For example, Lomustine (CCNU) is recognized for its potential to cause cancer, a property directly linked to its mutagenic activity. nih.gov The types of mutations induced can vary but often involve point mutations, which are single base-pair substitutions.
Preclinical studies in animal models have been crucial in establishing the link between N-nitrosourea exposure and the development of tumors in specific organs. The carcinogenicity of these compounds is considered a direct consequence of their ability to induce mutations in critical genes that regulate cell growth and division. Several N-nitrosourea compounds, including BCNU and CCNU, are classified as reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals. nih.govnih.gov These studies have shown that exposure to these agents can lead to the development of various tumors in rodents. nih.gov
The mutagenic potency of a given N-nitrosourea is influenced by the chemical nature of its substituent groups, which affects its reactivity, the types of adducts formed, and their susceptibility to DNA repair. Given its structural similarity to other mutagenic nitrosoureas, it is highly probable that this compound also possesses significant mutagenic potential.
Table 2: Mutagenic and Carcinogenic Properties of Selected N-Nitrosourea Compounds in Preclinical and Regulatory Contexts
| Compound | Finding | Basis |
| Lomustine (CCNU) | Can cause cancer. | Independent committee of scientific and health experts; State or federal government labeling requirements. nih.govca.gov |
| Carmustine (BCNU) | Reasonably anticipated to be a human carcinogen. | Sufficient evidence of carcinogenicity from studies in experimental animals. nih.gov |
| 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU) | Known to be a human carcinogen. | Sufficient evidence of carcinogenicity from studies in humans. nih.gov |
| Streptozotocin | Reasonably anticipated to be a human carcinogen. | Sufficient evidence of carcinogenicity from studies in experimental animals. nih.gov |
| Chlorozotocin | Reasonably anticipated to be a human carcinogen. | Member of a well-defined, structurally related class of carcinogens. nih.gov |
Advanced Analytical Techniques for N Nitrosourea Research
Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography) for Compound Characterization and Metabolite Analysis
Chromatographic techniques are fundamental in the separation and analysis of N-nitrosoureas and their metabolites from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of N-nitrosourea compounds due to its high resolution and sensitivity. tandfonline.com Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. For a compound like 1-Cyclobutyl-3-methyl-3-nitrosourea, a C18 column is often employed. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The lipophilic nature of many nitrosoureas, conferred by the alkyl and cyclobutyl groups in this compound, makes them well-suited for reversed-phase chromatography. Detection is frequently achieved using ultraviolet (UV) absorbance, as the nitrosourea (B86855) chromophore allows for sensitive detection at specific wavelengths. researchgate.net For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC can be coupled with mass spectrometry (LC-MS). unl.edu
A method for the analysis of N-nitroso-N-alkylureas involves pre-column derivatization to form fluorescent products, which can then be separated by reversed-phase HPLC and detected with high sensitivity. nih.gov This approach could be adapted for this compound to achieve low detection limits. nih.gov
Table 1: Illustrative HPLC Parameters for N-Nitrosourea Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of methanol (B129727) and water, or acetonitrile (B52724) and water nih.govunl.edu |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis at ~230-240 nm or Mass Spectrometer |
| Injection Volume | 10 - 50 µL |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for the separation of volatile and thermally stable compounds. While some N-nitrosoureas can be analyzed directly by GC, their thermal instability can be a challenge, potentially leading to degradation in the injector or column. chromatographyonline.com For this reason, derivatization is often employed to create more stable and volatile analogues.
GC is frequently coupled with highly sensitive and specific detectors, such as a Thermal Energy Analyzer (TEA), which is particularly selective for nitroso compounds. chromatographyonline.com The process involves the pyrolytic cleavage of the N-NO bond, and the subsequent detection of the released NO radical. This method provides excellent sensitivity and selectivity for nitrosamine (B1359907) analysis. chromatographyonline.com
Spectroscopic Methods (Ultraviolet-Visible Spectroscopy, Fluorescence Spectroscopy, Mass Spectrometry) for Structural Elucidation and Quantification of N-Nitrosoureas and their Degradation Products
Spectroscopic methods are indispensable for both the quantitative analysis and structural identification of N-nitrosoureas and their byproducts.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a straightforward and sensitive technique for the quantification of N-nitrosoureas in various solutions. tandfonline.com These compounds exhibit characteristic UV absorption maxima due to the electronic transitions within the N-nitroso group. The analysis is based on the Beer-Lambert law, which relates absorbance to concentration. This method is often used to study the decomposition kinetics of nitrosoureas in different media by monitoring the change in absorbance over time. nih.gov
Fluorescence Spectroscopy:
While most N-nitrosoureas are not naturally fluorescent, fluorescence spectroscopy can be employed after derivatization with a fluorescent tag. nih.govsaylor.org This approach significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound. For instance, the denitrosation of the N-nitrosourea followed by reaction with a fluorogenic reagent can yield a highly fluorescent product suitable for quantification.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of N-nitrosoureas. When coupled with a chromatographic separation technique like HPLC or GC, it provides a two-dimensional analytical system (e.g., LC-MS, GC-MS) that can resolve and identify components in complex mixtures. nih.govunl.edu Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for the analysis of N-nitrosoureas, often detecting the protonated molecule [M+H]⁺ or other adducts. nih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, which aids in confirming its elemental composition.
Table 2: Typical Mass Spectrometric Data for a Hypothetical N-Nitrosourea
| Ionization Mode | Analyte | Observed m/z |
|---|---|---|
| ESI+ | [M+H]⁺ | Molecular Weight + 1 |
| ESI+ | [M+Na]⁺ | Molecular Weight + 23 |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to identify the different components of the molecule, including the cyclobutyl and methyl groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Mechanistic Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.
The chemical shifts and coupling constants of the protons on the cyclobutyl ring can give insights into its conformation. researchgate.net The presence of the nitrosourea group can lead to the existence of E and Z isomers due to restricted rotation around the N-N bond, which may be observable as separate sets of signals in the NMR spectrum. nih.gov Variable temperature NMR studies can be used to investigate the dynamics of this rotational process. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all the proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial information for determining the three-dimensional structure and preferred conformation of the molecule. nih.gov
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃-N | 3.0 - 4.0 |
| Cyclobutyl-CH | 1.5 - 2.5 |
| Cyclobutyl-CH₂ | 1.5 - 2.5 |
| NH | 6.0 - 8.0 |
Electroanalytical Methods for the Analysis of N-Nitrosourea Redox Behavior
Electroanalytical techniques offer a sensitive and often simple means to study the redox properties of N-nitrosourea compounds. tandfonline.comyoutube.com Methods such as polarography and cyclic voltammetry can be used to investigate the reduction and oxidation processes of the nitroso group.
The electrochemical reduction of the N-nitroso group is often an irreversible process that can be monitored at a mercury or carbon electrode. acs.org The potential at which this reduction occurs can be characteristic of the specific N-nitrosourea and can be used for quantitative analysis. The mechanism of reduction can also be elucidated by studying the effect of pH and scan rate on the voltammetric response.
Recent advancements have seen the development of flow electrochemical methods for the synthesis of N-nitroso compounds, which could potentially be adapted for studying their degradation and reactions under controlled electrochemical conditions. cardiff.ac.uk The redox behavior of this compound would be influenced by the electronic effects of the cyclobutyl and methyl substituents on the nitrosourea core.
Computational and Theoretical Approaches in N Nitrosourea Research
Molecular Dynamics and Docking Simulations for Modeling N-Nitrosourea Interactions with DNA and Proteins
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to model the interactions between small molecules like 1-Cyclobutyl-3-methyl-3-nitrosourea and biological macromolecules such as DNA and proteins. These methods provide a dynamic and atomic-level view of the binding processes that are crucial for the cytotoxic effects of nitrosoureas.
Molecular Docking is employed to predict the preferred binding orientation of a ligand to a receptor. In the context of this compound, docking studies can elucidate how the compound or its reactive intermediates, such as the cyclobutyldiazonium ion, might interact with the major and minor grooves of DNA. These studies can help identify specific DNA sequences or structural features that are preferentially targeted. For instance, docking could reveal favorable interactions between the cyclobutyl group and hydrophobic pockets within the DNA grooves, or hydrogen bonding between the nitrosourea (B86855) functional group and DNA bases. While specific docking studies on this compound are not extensively reported in publicly available literature, the general methodology has been successfully applied to other DNA intercalators and alkylating agents, demonstrating its utility in predicting binding preferences. capes.gov.br
Molecular Dynamics (MD) Simulations take the static snapshots from docking and simulate the time evolution of the molecular system, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com An MD simulation of this compound or its alkylating species complexed with a DNA duplex could reveal:
The dynamics of the binding process and the stability of the formed adducts.
The role of water molecules and ions in mediating the interaction.
The extent of DNA distortion caused by the formation of adducts, which can influence the efficiency of DNA repair mechanisms. nih.gov
The free energy of binding, which is a quantitative measure of the affinity of the compound for DNA.
Classical MD simulations typically use force fields like AMBER or CHARMM to describe the interatomic interactions. mdpi.com For instance, a simulation could be set up with a DNA oligonucleotide and the nitrosourea derivative in a solvent box with appropriate ions, and the trajectory of the system would be calculated over nanoseconds to microseconds. mdpi.commdpi.com Analysis of these trajectories can provide detailed information on interaction energies, hydrogen bond patterns, and root-mean-square deviations (RMSD) to assess the stability of the complex.
Table 1: Key Parameters in Molecular Dynamics Simulations of Drug-DNA Interactions
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the simulation. Force fields like AMBER or GROMOS are commonly used for DNA and small molecules. |
| Solvent Model | Explicit or implicit representation of the solvent (usually water). | Crucial for accurately modeling the hydrophobic effect and electrostatic interactions in a biological environment. |
| Simulation Time | The duration of the simulated physical time. | Needs to be long enough to capture the relevant biological processes, such as binding and conformational changes. |
| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures the simulation is run under conditions that mimic the biological system (e.g., constant temperature and pressure). |
Quantum Chemical Calculations of Reaction Pathways, Transition States, and Intermediate Formation for N-Nitrosoureas
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and reaction mechanisms of molecules. These methods are particularly valuable for studying the decomposition of N-nitrosoureas and the subsequent DNA alkylation, processes that are difficult to probe experimentally in detail.
The thermal and chemical decomposition of N-nitrosoureas is a critical step in their mechanism of action. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, products, transition states, and intermediates along the decomposition pathway. nih.gov For this compound, these calculations can elucidate the mechanism of its breakdown to form reactive electrophilic species. It is generally accepted that nitrosoureas decompose to form a diazonium ion and an isocyanate. researchgate.net
Quantum chemical studies can:
Determine the activation energies for different proposed decomposition mechanisms, identifying the most likely pathway.
Characterize the geometry and electronic properties of the transition states and reactive intermediates, such as the cyclobutyldiazonium ion and methyl isocyanate.
Investigate the subsequent reaction of the diazonium ion with nucleophilic sites on DNA bases, particularly the O⁶ and N⁷ positions of guanine (B1146940). nih.gov These calculations can predict the regioselectivity of DNA alkylation. nih.gov
For example, DFT calculations could compare the energy barriers for the formation of different DNA adducts, providing insights into the observed patterns of DNA damage. nih.gov Such studies have been performed for other nitrosamines and have provided valuable information on their carcinogenic potential. nih.gov
Table 2: Representative Quantum Chemical Methods in Nitrosourea Research
| Method | Description | Application to this compound |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculating reaction energies, activation barriers for decomposition, and geometries of intermediates and transition states. |
| Ab initio methods (e.g., MP2, CCSD(T)) | A family of quantum chemistry methods based on first principles, without empirical parameters. | Provide high-accuracy benchmark calculations for key reaction steps, though computationally more expensive than DFT. |
| Solvation Models (e.g., PCM, SMD) | Methods to include the effect of the solvent in quantum chemical calculations. | Crucial for obtaining accurate energetics for reactions occurring in aqueous solution, such as DNA alkylation. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Superstructure-Activity Relationship (QSSAR) Modeling for Predicting Biological Activity and Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Superstructure-Activity Relationship (QSSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or reactivity. researchgate.net These models are valuable tools for predicting the activity of new, untested compounds and for guiding the design of more potent analogues.
In the context of N-nitrosoureas, QSAR studies have been conducted to predict their carcinogenic potency and anticancer activity. researchgate.netresearchgate.net These studies typically involve the following steps:
Data Set Collection: A series of nitrosourea compounds with known biological activity (e.g., IC₅₀ values for cytotoxicity) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.
For a hypothetical QSAR study on a series of cyclobutyl-nitrosourea analogues, including this compound, relevant descriptors might include:
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum chemical descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Hydrophobicity descriptors: LogP (octanol-water partition coefficient).
A successful QSAR model could predict the anticancer activity of new cyclobutyl-nitrosourea derivatives, helping to prioritize which compounds to synthesize and test experimentally.
Table 3: Common Descriptors Used in QSAR Modeling of Nitrosoureas
| Descriptor Class | Examples | Relevance to Nitrosourea Activity |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Relate to the reactivity of the molecule, including its ability to undergo decomposition and alkylate DNA. |
| Steric | Molecular weight, Molar refractivity, Sterimol parameters | Influence how the molecule fits into the active site of a target protein or interacts with the DNA grooves. |
| Hydrophobic | LogP, Water solubility | Affects the transport of the drug across cell membranes and its distribution in the body. |
| Topological | Connectivity indices, Wiener index | Encode information about the branching and shape of the molecule. |
In Silico Screening and Design Principles for Novel N-Nitrosourea Analogues
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or a nucleic acid. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. nih.gov
For the design of novel N-nitrosourea analogues based on the this compound scaffold, in silico methods can be applied in several ways:
Structure-Based Virtual Screening: If the three-dimensional structure of a relevant biological target (e.g., a DNA repair enzyme that is inhibited by the nitrosourea) is known, docking can be used to screen large compound libraries for molecules that are predicted to bind to the target with high affinity.
Ligand-Based Virtual Screening: If the structure of the target is unknown, but a set of active molecules is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to search for new molecules that match these structural requirements.
De Novo Design: Computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity for a target binding site. These programs can piece together molecular fragments to generate new chemical entities. mdpi.com
Design principles for novel analogues of this compound would likely focus on modifying the cyclobutyl and methyl substituents to optimize properties such as:
Potency: Enhancing the efficiency of DNA alkylation.
Selectivity: Targeting cancer cells over healthy cells.
Pharmacokinetic properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
Reduced toxicity: Minimizing off-target effects.
The cyclobutane (B1203170) ring itself is an interesting scaffold in medicinal chemistry as it can provide a degree of conformational rigidity and can be used to explore chemical space in three dimensions. nih.govnih.gov Modifications to this ring, such as the introduction of different substituents, could lead to analogues with improved therapeutic properties.
Table 4: In Silico Approaches for the Design of Novel Nitrosourea Analogues
| Approach | Description | Application for this compound Analogues |
| Structure-Based Design | Utilizes the 3D structure of the biological target to design ligands that fit the binding site. | Designing analogues with improved binding to specific DNA sequences or DNA repair enzymes. |
| Ligand-Based Design | Uses the knowledge of known active compounds to design new ones with similar properties. | Developing a pharmacophore model based on active nitrosoureas to guide the design of new cyclobutyl derivatives. |
| Fragment-Based Drug Discovery (FBDD) | Identifies small molecular fragments that bind to the target and then grows or links them to create a more potent ligand. | Identifying fragments that bind to key interaction sites on DNA or associated proteins and incorporating them into the cyclobutyl-nitrosourea scaffold. |
| De Novo Design | Generates novel molecular structures algorithmically. | Creating entirely new chemical entities with the potential to act as nitrosourea mimetics with improved properties. |
Q & A
Q. How should researchers address discrepancies in computational vs. experimental binding affinity data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
